Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate
Overview
Description
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate is an organoboron compound with the molecular formula C9H7BF3KN2. It is a versatile reagent used in various chemical reactions, particularly in the field of organic synthesis. The compound is known for its stability and reactivity, making it a valuable tool in the development of new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate can be synthesized through a multi-step process involving the reaction of 3-phenyl-1H-pyrazole with boron trifluoride and potassium carbonate. The reaction typically occurs in an inert atmosphere to prevent oxidation and other side reactions. The general steps are as follows:
Formation of the pyrazole-boron complex: 3-phenyl-1H-pyrazole is reacted with boron trifluoride in an organic solvent such as tetrahydrofuran.
Addition of potassium carbonate: Potassium carbonate is added to the reaction mixture to form the potassium salt of the trifluoroborate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate undergoes various types of chemical reactions, including:
Suzuki–Miyaura coupling: This is a widely used reaction in organic synthesis where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution reactions: It can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.
Organic solvents: Tetrahydrofuran, ethanol, and acetone are commonly used solvents.
Inert atmosphere: Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate has several scientific research applications:
Organic synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal chemistry: Employed in the development of new drug candidates.
Materials science: Utilized in the synthesis of novel materials with unique properties.
Biological studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki–Miyaura coupling reaction.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate
- Potassium trifluoro(3,5-dimethyl-1H-pyrazol-1-yl)borate
Uniqueness
Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate is unique due to its phenyl substituent, which enhances its reactivity and stability compared to other trifluoroborate compounds. This makes it particularly useful in the synthesis of biaryl compounds and other complex organic molecules.
Properties
IUPAC Name |
potassium;trifluoro-(3-phenyl-1H-pyrazol-5-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BF3N2.K/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7;/h1-6H,(H,14,15);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNRZGHHNDAFTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1)C2=CC=CC=C2)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3KN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1402242-81-2 | |
Record name | Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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